MAGE-3 is classified as a tumor-associated antigen primarily expressed in malignant tissues, with limited expression in normal tissues, making it a target for immunotherapy. The peptide sequence 281-295 has been identified as an immunodominant epitope that interacts with the HLA-DR11 molecule, presenting it to CD4+ T cells . This specificity underlines its potential for therapeutic applications in cancer treatment.
The synthesis of MAGE-3 (281-295) involves solid-phase peptide synthesis techniques. Synthetic peptides are typically produced using automated synthesizers, such as the Millipore 9050, employing N-(9-fluorenyl)methoxycarbonyl chemistry. The resulting peptides undergo purification via reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity levels, generally exceeding 90% . Post-synthesis, these peptides are lyophilized and reconstituted in dimethyl sulfoxide for further experimentation.
The molecular structure of MAGE-3 (281-295) consists of a linear sequence of amino acids that form a specific conformation allowing binding to HLA molecules. The sequence is critical for its recognition by T-cell receptors. While detailed structural data may be limited, computational modeling and empirical studies suggest that the peptide adopts a conformation conducive to T-cell interaction .
MAGE-3 (281-295) engages in specific interactions with HLA-DR11 molecules on antigen-presenting cells. These interactions are fundamental to the activation of CD4+ T cells. Upon binding, a series of biochemical reactions occur, leading to T-cell activation and proliferation. Cold target inhibition assays have demonstrated that CD4+ T cells can recognize this peptide when presented by HLA molecules on melanoma cells, confirming its role in immune response .
The mechanism of action for MAGE-3 (281-295) involves its presentation by HLA class II molecules on antigen-presenting cells. Once presented, CD4+ T cells recognize the peptide through their T-cell receptors. This recognition triggers a cascade of signaling events that lead to T-cell activation, proliferation, and differentiation into effector cells capable of targeting and destroying tumor cells expressing MAGE-3 . Data indicate that this process is crucial for mounting an effective anti-tumor immune response.
MAGE-3 (281-295) exhibits several notable physical and chemical properties:
These properties are essential for its application in immunological assays and therapeutic contexts.
MAGE-3 (281-295) has several significant applications in cancer immunotherapy:
MAGE-A3 (Melanoma-Associated Antigen A3) is a prototypical cancer-testis antigen (CTA) encoded by the MAGEA3 gene located at Xq28. Its expression is restricted to immune-privileged sites (testis, placenta) and diverse malignancies, including melanoma, lung adenocarcinoma (LUAD), and liposarcomas. As an oncogenic driver, MAGE-A3 promotes tumorigenesis through:
Table 1: Functional Domains and Oncogenic Mechanisms of MAGE-A3
Domain/Region | Function | Oncogenic Consequence |
---|---|---|
MAGE Homology Domain (MHD; aa 116–286) | TRIM28/KAP1 binding | Suppression of p53 and AMPKα |
N-terminal domain | Transcriptional regulation | HDAC recruitment, gene silencing |
Phosphorylation sites (e.g., Tyr298) | Signal transduction | Enhanced cell cycle progression |
Expression in tumors is driven by promoter demethylation, regulated by transcription factors (KIT, FGFR2) and non-coding RNAs [7]. In LUAD, MAGE-A3 mRNA levels in serum exosomes serve as diagnostic biomarkers (AUC=0.832) and correlate with tumor stage and immune evasion [2].
MAGE-3 (281–295) (sequence: KYISVPMFATPMEAEL) is a 15-amino acid peptide recognized for its exceptional immunogenicity among MAGE-A3-derived epitopes. Key characteristics include:
Table 2: HLA-DR Binding Affinity of MAGE-3 (281–295)
HLA-DR Allele | IC50 (μM) | Relative Binding Strength |
---|---|---|
DRB1*0701 | 0.01 | High |
DRB1*0801 | 1.5 | Moderate |
DRB1*1101 | 1.8 | Moderate |
DRB1*0301 | 7.0 | Low |
In melanoma patients, CD4+ T cells specific for MAGE-3 (281–295) demonstrate direct tumor recognition and are detectable in tumor-infiltrating lymphocytes [5]. This epitope’s promiscuity enables coverage of >94% of Caucasian HLA haplotypes, making it a universal vaccine component [1].
The epitope was identified through reverse immunology approaches pioneered in the late 1990s:
Key milestones include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7